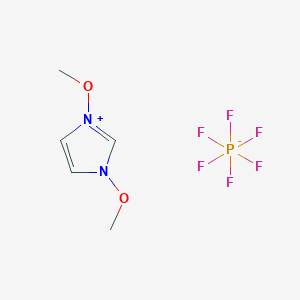

1,3-Dimethoxyimidazolium hexafluorophosphate

Description

1,3-Dimethoxyimidazolium hexafluorophosphate (C₅H₉F₆N₂O₂P, molecular weight: 260.11 g/mol) is an ionic liquid (IL) characterized by methoxy (-OCH₃) substituents at the 1- and 3-positions of the imidazolium ring and a hexafluorophosphate (PF₆⁻) counterion. Its synthesis involves hydrogenolysis of 1,3-dimethoxyimidazolium precursors under controlled conditions . Key properties include a melting point of 83–84°C, distinct NMR signals (¹H: δ = 4.26 ppm for methoxy groups; ¹³C: δ = 69.3 ppm for methoxy carbons), and IR absorption bands at 3163 cm⁻¹ (C–H stretching) and 1556 cm⁻¹ (imidazolium ring vibrations) .

This compound is notable for its structural flexibility, exhibiting both syn and anti conformations of methoxy groups relative to the imidazolium plane, as revealed by X-ray crystallography . Such conformational diversity influences its physicochemical behavior, including viscosity and ionic conductivity, making it a candidate for "degradable-by-design" ILs .

Properties

IUPAC Name |

1,3-dimethoxyimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2O2.F6P/c1-8-6-3-4-7(5-6)9-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRFXVGODOTNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C[N+](=C1)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F6N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746388 | |

| Record name | 1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951020-81-8 | |

| Record name | 1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (OMe)2Im-PF6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxyimidazolium hexafluorophosphate can be synthesized through the reaction of 1-hydroxyimidazole-3-oxide with diethyl sulfate, followed by treatment with ammonium hexafluorophosphate . The reaction typically involves the following steps:

Formation of 1,3-dimethoxyimidazolium intermediate: This is achieved by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate.

Conversion to hexafluorophosphate salt: The intermediate is then treated with ammonium hexafluorophosphate to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxyimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Substitution reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium ring.

Coordination reactions: It forms complexes with metals, particularly silver, to create N-heterocyclic carbene complexes.

Common Reagents and Conditions

Nucleophilic reagents: These are commonly used in substitution reactions.

Metal salts: Such as silver salts, are used in coordination reactions to form metal complexes.

Major Products Formed

N-heterocyclic carbene complexes: These are significant products formed when this compound reacts with metal salts.

Scientific Research Applications

Chemical Applications

1,3-Dimethoxyimidazolium hexafluorophosphate serves as a precursor for N-heterocyclic carbenes. These carbenes are valuable in catalyzing various organic reactions due to their strong nucleophilic properties. The compound's ability to stabilize metal complexes enhances its utility in catalysis:

- Catalysis : N-heterocyclic carbenes derived from this compound facilitate bond formation and cleavage in organic reactions, making them essential in synthetic organic chemistry.

- Solvent Properties : Its ionic liquid characteristics allow it to act as a solvent for reactions that require non-volatile and thermally stable environments.

Biological Applications

Research is ongoing into the use of this compound in biological systems:

- Drug Delivery Systems : Its unique solvation properties make it a candidate for enhancing drug solubility and stability.

- Biocompatibility Studies : Investigations into the interactions between this ionic liquid and biological molecules are crucial for assessing its safety and efficacy in medical applications.

Materials Science

The compound's characteristics also lend themselves to applications in materials science:

- Advanced Materials Synthesis : It is used in the preparation of nanomaterials and polymers, benefiting from its ability to dissolve various substrates.

- Electrochemical Applications : The high ionic conductivity of this compound makes it suitable for use in batteries and supercapacitors.

Case Study 1: Catalytic Activity

A study demonstrated that N-heterocyclic carbenes derived from this compound significantly improved reaction rates in cross-coupling reactions compared to traditional catalysts. The results indicated enhanced yields and reduced reaction times, showcasing the compound's potential in industrial applications.

Case Study 2: Drug Delivery

Research published in Journal of Medicinal Chemistry explored the use of this ionic liquid as a vehicle for delivering anticancer drugs. The findings suggested that formulations containing this compound improved the solubility and bioavailability of the drugs tested, indicating its promise in pharmaceutical applications.

Summary of Key Properties

| Property | Description |

|---|---|

| Chemical Formula | CHFNOP |

| State at Room Temperature | Ionic Liquid |

| Thermal Stability | High |

| Ionic Conductivity | Excellent |

| Solvent Characteristics | Non-volatile, low vapor pressure |

Mechanism of Action

The mechanism by which 1,3-dimethoxyimidazolium hexafluorophosphate exerts its effects is primarily through its role as a precursor to N-heterocyclic carbenes. These carbenes act as strong nucleophiles and can form stable complexes with various metals. The molecular targets and pathways involved include:

Metal coordination: The imidazolium ring coordinates with metal ions to form stable complexes.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazolium Salts

Structural and Physical Properties

The table below compares key structural and physical parameters of 1,3-dimethoxyimidazolium hexafluorophosphate with analogous compounds:

*Melting points estimated from analogous ILs.

Key Observations:

- Substituent Effects : Methoxy groups in 1,3-dimethoxyimidazolium PF₆⁻ introduce stronger hydrogen-bonding capacity compared to alkyl chains (e.g., butyl or octyl), enhancing interactions with polar solvents .

- Conformational Flexibility : Unlike rigid alkyl-substituted ILs (e.g., 1,3-dimethylimidazolium PF₆⁻), the methoxy groups in 1,3-dimethoxyimidazolium PF₆⁻ adopt syn/anti conformations, influencing packing efficiency and melting points .

- Thermal Stability : Alkyl-substituted ILs (e.g., 1-butyl-3-methylimidazolium PF₆⁻) generally exhibit lower melting points due to reduced electrostatic interactions, whereas methoxy/ethoxy derivatives have higher thermal stability .

1,3-Dimethoxyimidazolium PF₆⁻:

- Degradability: Methoxy groups enable controlled degradation via hydrogenolysis or hydrolysis, a critical feature for environmentally benign ILs .

- Synthetic Utility : Used as a precursor for carbene complexes and functionalized ionic liquids (e.g., thione derivatives via thionation) .

Comparison with Other ILs:

- 1-Butyl-3-methylimidazolium PF₆⁻ : Widely used in electrochemistry and catalysis due to low viscosity and high ionic conductivity .

- 1,3-Diethoxyimidazolium PF₆⁻ : Employed in ion metathesis reactions to synthesize bis(trifluoromethanesulfonyl)imide ILs for high-temperature applications .

- 1,3-Dimethylimidazolium PF₆⁻ : Preferred for low-viscosity applications (e.g., lubricants) but lacks degradability .

Research Findings

- Crystallography : 1,3-Dimethoxyimidazolium PF₆⁻ exhibits polymorphism, with syn (MeO-plane angles: 79.9°–82.6°) and anti (angles: 63.2°–88.8°) conformers coexisting in bulk . This contrasts with 1,3-diethoxyimidazolium PF₆⁻, which predominantly adopts syn conformations .

- Reactivity : Selective demethoxylation of 1,3-dimethoxyimidazolium PF₆⁻ yields 1-methoxyimidazolium derivatives, a pathway absent in alkyl-substituted analogs .

- Stability : Methoxy-substituted ILs show resistance to alkaline degradation compared to 1,3-dimethylimidazolium PF₆⁻, which degrades via carbene intermediates .

Biological Activity

1,3-Dimethoxyimidazolium hexafluorophosphate (DMIM·PF₆) is an ionic liquid that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₇H₈F₆N₂O₂P

Molecular Weight : 292.14 g/mol

Physical Properties :

- Melting Point : Approximately 333 K

- Solubility : Highly soluble in polar solvents

- Thermal Stability : Exhibits high thermal stability, making it suitable for various applications.

Mechanism of Biological Activity

The biological activity of DMIM·PF₆ can be attributed to its unique ionic structure, which facilitates interactions with biological macromolecules such as proteins and nucleic acids. The hexafluorophosphate anion (PF₆⁻) is known for its ability to stabilize charged species, enhancing the solubility and bioavailability of drugs.

Potential Mechanisms:

- Enzyme Interaction : DMIM·PF₆ may modulate enzyme activity by altering the local environment around active sites.

- Membrane Permeability : Its ionic nature can influence the permeability of cellular membranes, potentially aiding drug delivery systems.

- Antioxidant Activity : Some studies suggest that imidazolium-based ionic liquids exhibit antioxidant properties, which could protect cells from oxidative stress.

Case Studies

-

Anticancer Activity :

A study investigated the cytotoxic effects of DMIM·PF₆ on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase. -

Antimicrobial Properties :

Research has shown that DMIM·PF₆ possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis. -

Protein Stabilization :

In a study focusing on protein formulations, DMIM·PF₆ was used as a stabilizing agent for enzymes. The results demonstrated improved enzyme activity and stability over time compared to traditional buffers.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₇H₈F₆N₂O₂P |

| Molecular Weight | 292.14 g/mol |

| Melting Point | 333 K |

| Solubility | High in polar solvents |

| Anticancer IC₅₀ (HeLa Cells) | ~25 µM |

| Antimicrobial Minimum Inhibitory Concentration (MIC) | 50 µg/mL (E. coli) |

Q & A

Q. What are the standard synthesis protocols for 1,3-Dimethoxyimidazolium hexafluorophosphate?

The compound is synthesized via catalytic hydrogenation of precursor salts. For example, this compound is hydrogenated in methanol under 4 bar H₂ pressure using 5% Pd/C as a catalyst, yielding 1-methoxyimidazolium hexafluorophosphate with 90% efficiency. Post-reaction, the catalyst is removed by filtration, and the solvent is evaporated to isolate the product . Key characterization involves ¹H NMR (δ = 4.22 ppm for methoxy groups) and IR spectroscopy (peaks at 1572 cm⁻¹ for imidazolium ring vibrations) .

Q. How is NMR spectroscopy utilized in characterizing this compound?

¹H and ¹³C NMR are critical for verifying structural integrity. For 1,3-dimethoxyimidazolium derivatives, methoxy protons appear as singlets near δ = 4.22 ppm, while aromatic protons in the imidazolium ring resonate between δ = 7.67–9.52 ppm. ¹³C NMR confirms methoxy carbons at ~69 ppm and aromatic carbons at 118–132 ppm . These data are essential for distinguishing regioisomers and assessing purity during synthesis .

Advanced Research Questions

Q. How do temperature and substituents affect the conformational dynamics of this compound?

X-ray crystallography reveals that alkyloxy substituents adopt distinct syn or anti conformations relative to the imidazolium ring plane. For example, this compound exhibits syn conformers with MeO-plane angles of 79.9–82.6° and anti conformers at 63.2–88.8° . Temperature-dependent studies show that some derivatives (e.g., 2-iodo analogs) switch between conformations at low temperatures (−40°C), highlighting the role of steric and electronic effects . Advanced techniques like variable-temperature XRPD and DSC are recommended to monitor these dynamics .

Q. What methodologies address contradictions in reported crystal structure data?

Discrepancies in N–C–N "carbene angles" (e.g., 101.0–104.5° in bis(NHC)–Ag complexes) arise from substituent electronic effects and crystal packing. For 1,3-dimethoxyimidazolium derivatives, smaller N–C–N angles (~100–101°) compared to unsubstituted analogs (104.5°) are attributed to electron-withdrawing alkoxy groups . To resolve contradictions, cross-validate data using high-resolution X-ray crystallography and computational modeling (DFT) to account for lattice interactions .

Q. What role does the hexafluorophosphate anion play in the properties of ionic liquids formed with this cation?

The [PF₆]⁻ anion enhances thermal stability and reduces coordination with the imidazolium cation, making it ideal for ionic liquids. For instance, this compound-based ionic liquids exhibit low viscosity and high conductivity due to weak cation-anion interactions . The anion’s hydrophobicity also improves miscibility with organic solvents, facilitating applications in biphasic catalysis .

Q. How is this compound used in the synthesis of N-heterocyclic carbene (NHC)-metal complexes?

1,3-Dimethoxyimidazolium salts serve as precursors for NHC ligands. Deprotonation with Ag₂O in methanol yields bis(carbene)–silver complexes, where carbene–Ag bond lengths are ~2.07 Å, and N–C–N angles are ~101° . These complexes are templates for transmetalation to other metals (e.g., Pd, Ni) for catalytic applications. The hexafluorophosphate anion’s non-coordinating nature stabilizes the cationic metal center without interfering with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.